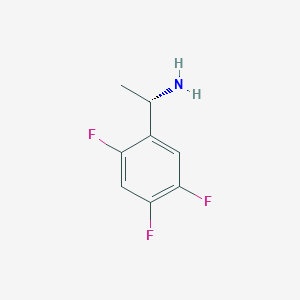![molecular formula C11H22ClN B13602562 1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its stability and potential applications in various fields, including medicinal chemistry and material science. The presence of the bicyclo[2.2.2]octane framework imparts rigidity and distinct chemical properties to the molecule.
Preparation Methods
The synthesis of 1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core.
Functionalization: The next step involves the introduction of the dimethyl groups at the 3-position of the bicyclo[2.2.2]octane ring. This can be accomplished through alkylation reactions.
Amination: The methanamine group is introduced via a nucleophilic substitution reaction, where a suitable amine precursor reacts with the functionalized bicyclo[2.2.2]octane derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid, resulting in the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups using suitable nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its stability and rigidity are advantageous in the synthesis of polymers and advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane framework provides a rigid scaffold that can enhance binding affinity and selectivity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride can be compared with other similar compounds:
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical reactivity and applications.
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanone: The presence of a carbonyl group imparts different electronic properties and reactivity.
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanoic acid: This compound contains a carboxylic acid group, making it more acidic and suitable for different types of reactions.
The uniqueness of this compound lies in its combination of the bicyclo[2.2.2]octane framework with the methanamine group, providing a balance of rigidity and reactivity that is valuable in various applications.
Properties
Molecular Formula |
C11H22ClN |
|---|---|
Molecular Weight |
203.75 g/mol |
IUPAC Name |
(3,3-dimethyl-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)7-11(8-12)5-3-9(10)4-6-11;/h9H,3-8,12H2,1-2H3;1H |
InChI Key |
PIJKLHWHGCLFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCC1CC2)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
